molecular formula C10H11FO2 B578557 4-Fluoro-3-isopropoxybenzaldehyde CAS No. 1236365-81-3

4-Fluoro-3-isopropoxybenzaldehyde

Cat. No.: B578557
CAS No.: 1236365-81-3
M. Wt: 182.194
InChI Key: OYJUUYKZFWNVGB-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 1236365-81-3 . It has a molecular weight of 182.19 and its linear formula is C10H11FO2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H11FO2 . This indicates that the molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Heterocycles and Pharmaceuticals

Fluoroaromatic compounds, including those similar to 4-Fluoro-3-isopropoxybenzaldehyde, are crucial intermediates in the synthesis of heterocyclic compounds with significant biological and medicinal properties. For instance, the synthesis of isoxazolone derivatives from aromatic aldehydes showcases the utility of fluoroaromatic aldehydes in constructing molecules with potential pharmacological activities (Laroum et al., 2019). These compounds can serve as excellent intermediates for further chemical transformations, contributing to the development of new drugs and materials.

Advanced Materials Development

The unique properties of fluoroaromatic compounds, such as those related to this compound, have been exploited in the development of advanced materials. For example, the incorporation of fluorine atoms into polymers and liquid crystals significantly alters their physical properties, making them suitable for a wide range of applications, from coatings to electronic devices (Hird, 2007). The presence of fluorine can improve thermal stability, hydrophobicity, and chemical resistance, which are desirable characteristics in material science.

Environmental Applications

The role of fluoroaromatic compounds in environmental applications, particularly in the adsorption and removal of contaminants from water, highlights another potential area for this compound. Adsorbents developed for defluoridation of drinking water, for instance, demonstrate the importance of research on materials capable of addressing environmental challenges (Mondal & George, 2015). While this compound itself may not be directly used in these applications, the methodologies and insights from related research can inform the development of novel materials for environmental remediation.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301-H311-H331 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

4-fluoro-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJUUYKZFWNVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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